Methyl 2-methylbenzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-methylbenzo[d]thiazole-6-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of Methyl 2-methylbenzo[d]thiazole-6-carboxylate can be achieved through several methods. One common synthetic route involves the Cu-catalyzed, base-free C-S coupling reaction. This method can be performed using conventional heating or microwave heating techniques . The reaction typically involves the use of 2-methylbenzothiazole as a starting material, which is then reacted with appropriate reagents under controlled conditions to yield the desired product.
Chemical Reactions Analysis
Methyl 2-methylbenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in the compound is highly reactive due to the presence of an acidic proton at the C-2 position, making it susceptible to electrophilic and nucleophilic substitutions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-methylbenzo[d]thiazole-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties . The compound is also used in the development of new drugs and therapeutic agents. In the industrial sector, benzothiazole derivatives are employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways . For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative disorders.
Comparison with Similar Compounds
Methyl 2-methylbenzo[d]thiazole-6-carboxylate can be compared with other similar compounds such as 2-methylbenzothiazole and 6-bromo-2-methylbenzothiazole . While these compounds share a similar core structure, their chemical properties and biological activities can vary significantly. For instance, 2-methylbenzothiazole is known for its use in the synthesis of dyes and pigments, while 6-bromo-2-methylbenzothiazole has been studied for its potential as a monoamine oxidase inhibitor . The unique structural features of this compound, such as the presence of a carboxylate group, contribute to its distinct chemical reactivity and biological activity.
Biological Activity
Methyl 2-methylbenzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzothiazole core, characterized by a benzene ring fused with a thiazole ring. This structure incorporates both sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity. The compound's molecular formula is C11H11N1O2S1.
Biological Activities
1. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.
2. Anticancer Potential
Research has shown that compounds within the benzothiazole family, including this compound, exhibit anticancer properties. They have been found to induce apoptosis in cancer cell lines by targeting specific signaling pathways . The compound's ability to interact with DNA gyrase suggests potential as an anticancer agent, as this enzyme is crucial for DNA replication in cancer cells .
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity may contribute to its protective effects against various diseases linked to oxidative damage .
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
- Starting Materials : Methyl 4-aminobenzoate and potassium thiocyanate.
- Reaction Conditions : The reaction is conducted in glacial acetic acid at room temperature, followed by bromination.
- Yield : The process yields the desired compound with moderate efficiency (approximately 55%) .
Case Studies
Several studies have focused on the pharmacological effects of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
- Anticancer Activity Assessment : In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Benzothiazole core with methyl groups | Antimicrobial, anticancer |
Benzothiazole | Benzene fused with thiazole | Antimicrobial, anticancer |
Methyl 2-Aminobenzo[d]thiazole-6-carboxylate | Amino group at position 2 | Variations in biological activity |
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 2-methyl-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3 |
InChI Key |
IMCVTRVCKLZKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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